molecular formula C7H4Br2N2S B084134 5,7-Dibromobenzo[c]isothiazol-3-amine CAS No. 14346-17-9

5,7-Dibromobenzo[c]isothiazol-3-amine

Cat. No.: B084134
CAS No.: 14346-17-9
M. Wt: 308 g/mol
InChI Key: BKBGECFJQWIQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromobenzo[c]isothiazol-3-amine is a brominated heterocyclic compound featuring a benzo[c]isothiazole core substituted with bromine atoms at positions 5 and 7 and an amine group at position 2. Notably, benzo[d]isoxazole derivatives differ in heteroatom arrangement (oxygen vs. sulfur) and ring fusion positions compared to benzo[c]isothiazole, impacting electronic properties and reactivity.

Properties

CAS No.

14346-17-9

Molecular Formula

C7H4Br2N2S

Molecular Weight

308 g/mol

IUPAC Name

5,7-dibromo-2,1-benzothiazol-3-amine

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,10H2

InChI Key

BKBGECFJQWIQBW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=NSC(=C21)N)Br)Br

Canonical SMILES

C1=C(C=C(C2=NSC(=C21)N)Br)Br

Synonyms

3-Amino-5,7-dibromo-2,1-benzisothiazole

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromobenzo[c]isothiazol-3-amine typically involves the bromination of 2,1-benzothiazol-3-amine. One common method is the reaction of 2,1-benzothiazol-3-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromobenzo[c]isothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.

Major Products Formed

Scientific Research Applications

5,7-Dibromobenzo[c]isothiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dibromobenzo[c]isothiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5,7-Dichlorobenzo[d]isoxazol-3-amine (CAS: 16263-60-8)
  • Structure : Dichloro substitution at positions 5 and 7 on a benzo[d]isoxazole core.
  • Molecular Formula : C₇H₄Cl₂N₂O.
  • Molecular Weight : ~219.03 g/mol (estimated).
  • Key Differences :
    • Reduced molecular weight and steric bulk compared to the dibromo analog.
    • Chlorine’s lower electronegativity and smaller atomic radius may alter reactivity in nucleophilic substitution or coupling reactions .
6-Bromo-3-chlorobenzo[d]isoxazole
  • Structure : Bromine at position 6 and chlorine at position 3.

Heterocyclic Core Variants

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
  • Structure : Bromine at position 2 on a fused imidazo-thiadiazole system.
  • Reactivity : Bromine substitution at position 2 facilitates nucleophilic displacement by secondary amines, a feature useful in medicinal chemistry .
  • Contrast : The fused thiadiazole-imidazole system offers distinct electronic properties compared to benzoisothiazoles, influencing binding affinity in biological targets.
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine
  • Structure : Bromophenyl-benzoxazole hybrid with an oxadiazole-amine side chain.
  • Applications : Demonstrates antimicrobial activity, with IR and NMR data confirming structural integrity (C-Br stretch at 530 cm⁻¹, NH peak at 9.53 ppm) .
  • Comparison : The extended π-system and additional oxadiazole moiety enhance biological activity but reduce synthetic accessibility compared to simpler dibromobenzoheterocycles.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notable Data Gaps
5,7-Dibromobenzo[d]isoxazol-3-amine C₇H₄Br₂N₂O 291.93 Br (5,7), NH₂ (3) ≥95% Melting point, solubility
5,7-Dichlorobenzo[d]isoxazol-3-amine C₇H₄Cl₂N₂O ~219.03 Cl (5,7), NH₂ (3) N/A Synthesis details, bioactivity
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole C₁₀H₆BrN₃S 280.15 Br (2), phenyl (6) N/A Stability, pharmacological data

Critical Analysis of Evidence Limitations

  • Structural Ambiguities : The provided evidence predominantly discusses benzo[d]isoxazole derivatives (oxygen-based heterocycle) rather than benzo[c]isothiazole (sulfur-based). This discrepancy underscores the need for caution when extrapolating data .
  • Data Gaps : Key parameters such as melting points, solubility, and detailed hazard information (e.g., UN numbers) are unavailable for most compounds, complicating industrial-scale applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.